2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,6-dihydropyridazin-1-yl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,6-dihydropyridazin-1-yl}-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and a pyridazinone moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,6-dihydropyridazin-1-yl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring, followed by the formation of the pyridazinone moiety, and finally the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,6-dihydropyridazin-1-yl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with altered functional groups.
Scientific Research Applications
2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,6-dihydropyridazin-1-yl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,6-dihydropyridazin-1-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structures, such as other oxadiazole derivatives, pyridazinone compounds, and acetamide-linked molecules.
Uniqueness
What sets 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1,6-dihydropyridazin-1-yl}-N-(2-methoxyphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H16ClN5O4 |
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Molecular Weight |
437.8 g/mol |
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H16ClN5O4/c1-30-17-8-3-2-7-15(17)23-18(28)12-27-19(29)10-9-16(25-27)21-24-20(26-31-21)13-5-4-6-14(22)11-13/h2-11H,12H2,1H3,(H,23,28) |
InChI Key |
IWQGCATVTPJDDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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